molecular formula C9H6ClN3O2 B2713769 4-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid CAS No. 1219558-43-6

4-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid

Cat. No.: B2713769
CAS No.: 1219558-43-6
M. Wt: 223.62
InChI Key: FXHPTDNLKRJKAB-UHFFFAOYSA-N
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Description

4-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms, attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid typically involves the reaction of 3-chloro-1H-1,2,4-triazole with a benzoic acid derivative. One common method includes the use of a coupling reaction where the triazole ring is introduced to the benzoic acid framework under controlled conditions. The reaction often requires the presence of a catalyst and may be carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while esterification reactions produce esters of this compound .

Mechanism of Action

The mechanism of action of 4-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chlorine atom on the triazole ring in 4-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid makes it unique compared to other triazole derivatives. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2/c10-9-11-7(12-13-9)5-1-3-6(4-2-5)8(14)15/h1-4H,(H,14,15)(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHPTDNLKRJKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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